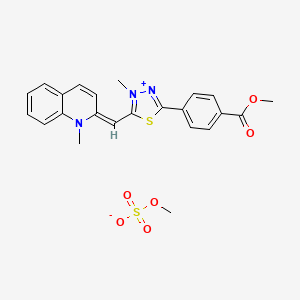

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate

Description

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate is a complex organic compound with a unique structure that combines a quinolinium core with a thiadiazole ring

Properties

CAS No. |

85050-06-2 |

|---|---|

Molecular Formula |

C23H23N3O6S2 |

Molecular Weight |

501.6 g/mol |

IUPAC Name |

methyl 4-[4-methyl-5-[(E)-(1-methylquinolin-2-ylidene)methyl]-1,3,4-thiadiazol-4-ium-2-yl]benzoate;methyl sulfate |

InChI |

InChI=1S/C22H20N3O2S.CH4O4S/c1-24-18(13-12-15-6-4-5-7-19(15)24)14-20-25(2)23-21(28-20)16-8-10-17(11-9-16)22(26)27-3;1-5-6(2,3)4/h4-14H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

MGBJLQOGUZXASV-UHFFFAOYSA-M |

Isomeric SMILES |

CN1/C(=C/C2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)/C=CC4=CC=CC=C41.COS(=O)(=O)[O-] |

Canonical SMILES |

CN1C(=CC2=[N+](N=C(S2)C3=CC=C(C=C3)C(=O)OC)C)C=CC4=CC=CC=C41.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the quinolinium moiety. The final step involves the methylation of the quinolinium nitrogen and the formation of the methyl sulphate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate exhibit significant antibacterial properties. For instance, compounds with similar thiadiazole structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin in potency by 10–50 fold .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 - 0.03 | 0.008 - 0.06 |

| Escherichia coli | Noted as resistant | - |

Fungicidal Properties

The compound has also shown promising fungicidal activity against various fungal pathogens. In vitro tests revealed that certain derivatives inhibited the growth of fungi such as Botrytis cinerea and Rhizoctonia solani by more than 60% . The structure-activity relationship suggests that modifications in the aryl substituents can enhance antifungal efficacy.

| Fungal Strain | Inhibition Rate (%) |

|---|---|

| Botrytis cinerea | >60 |

| Rhizoctonia solani | >60 |

Pharmacological Potential

The pharmacological profile of this compound is under investigation, particularly for its potential as an antitumor agent. Compounds with similar structural frameworks have been linked to cytotoxicity against various cancer cell lines, suggesting that the incorporation of the quinolinium moiety could enhance this activity .

Case Studies

Several case studies have highlighted the applications of related compounds:

- Study on Antimicrobial Activity : A study published in Molecules reported that derivatives of thiadiazole exhibited significant antibacterial effects against a range of pathogens, with detailed MIC and MBC values provided for several strains .

- Fungicidal Activity Research : Research documented in MDPI demonstrated that specific structural modifications led to enhanced fungicidal properties against B. cinerea and Sclerotinia sclerotiorum, suggesting a pathway for developing effective agricultural fungicides .

Mechanism of Action

The mechanism of action of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinium and thiadiazole derivatives, such as:

- 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium chloride

- 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium bromide

Uniqueness

The uniqueness of 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-((5-(4-(Methoxycarbonyl)phenyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl)-1-methylquinolinium methyl sulphate is a novel derivative that combines the structural features of quinolines and thiadiazoles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole ring followed by the introduction of the quinolinium moiety. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus .

The mechanism of action for these compounds often involves the inhibition of bacterial cell division through targeting the FtsZ protein, which is crucial for bacterial cytokinesis. This disruption leads to altered bacterial morphology and ultimately cell death .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented. Studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT15) cancer cells. The compound's activity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain thiadiazole derivatives have shown IC50 values as low as 0.28 µg/mL against breast cancer cells .

Molecular docking studies suggest that these compounds may interact with tubulin or other cellular targets, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole-quinolinium derivatives, including those structurally related to our compound. The results indicated that several derivatives exhibited potent bactericidal activity against MRSA strains. The study utilized biochemical assays to confirm low cytotoxicity while maintaining effective antibacterial properties .

Case Study 2: Anticancer Potential

In vitro studies on thiadiazole derivatives indicated significant anticancer activity across multiple human cancer cell lines. One notable derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Summary

| Activity Type | Target Organisms/Cell Lines | IC50 Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | MRSA, Gram-negative bacteria | Not specified | Inhibition of FtsZ protein |

| Anticancer | A549 (lung), MCF-7 (breast) | 0.28 - 4.27 | Interaction with tubulin; apoptosis induction |

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with a key intermediate such as a thiol derivative (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol). Sodium monochloroacetate in an aqueous medium is used for alkylation, followed by acidification with ethanoic acid to yield the target compound . To optimize yields:

- Maintain precise pH control during acidification (pH 8–9 for precipitation) .

- Use chromatographic methods (e.g., TLC or HPLC) to monitor reaction progress and purity .

- Recrystallize the product from DMSO/water mixtures (2:1 ratio) to enhance crystallinity .

Advanced Question: How can spectral data (e.g., NMR, IR) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Contradictions in spectral interpretations often arise from tautomerism or isomerism in the thiadiazole and quinolinium moieties. To address this:

- Compare experimental -NMR chemical shifts with DFT-calculated values for tautomeric forms. For example, thione-thiol tautomerism in thiadiazoles can be confirmed by analyzing -NMR peak splitting and integration ratios .

- Use IR spectroscopy to identify carbonyl (C=O) and methoxy (C-O) stretching frequencies (e.g., 1720–1700 cm for ester carbonyls) .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Basic Question: What analytical methods are recommended for confirming compound purity?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often use acetonitrile/water gradients .

- Melting Point Analysis: Compare observed melting points with literature values (e.g., derivatives with methoxycarbonyl groups typically melt between 180–220°C) .

- Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Question: How can molecular docking studies predict the biological activity of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors relevant to the compound’s scaffold (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Use databases like PDB or RCSB for protein structures .

- Docking Protocols:

- Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level.

- Use AutoDock Vina or Schrödinger Suite for docking simulations, with a grid box covering the active site.

- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns NAMD runs) to assess binding stability .

- Activity Correlation: Compare docking scores (e.g., binding energies ≤ −8.0 kcal/mol) with experimental MIC values for antimicrobial assays .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., SO) during thiadiazole synthesis .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and adsorb using silica gel .

Advanced Question: How does the crystal structure influence the compound’s reactivity and stability?

Methodological Answer:

- Crystallography: Solve the structure via single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Key parameters include dihedral angles between the thiadiazole and quinolinium planes (e.g., angles > 30° indicate reduced conjugation and higher reactivity) .

- Stability Insights: Intramolecular hydrogen bonds (e.g., O–H···N in methoxycarbonyl groups) enhance thermal stability, as shown by TGA/DSC data .

- Reactivity Predictions: Planar conformations favor π-π stacking in biological targets, while non-planar structures may exhibit steric hindrance .

Basic Question: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Selection: Use DMSO/water (2:1) or ethanol/water mixtures for polar derivatives. For lipophilic analogs, dichloromethane/hexane gradients are effective .

- Temperature Control: Slowly cool hot saturated solutions from 80°C to 4°C to promote crystal nucleation .

Advanced Question: How can reaction mechanisms be elucidated for side-product formation?

Methodological Answer:

- Mechanistic Probes: Use isotopic labeling (e.g., ) to trace carbonyl oxygen origins in ester hydrolysis byproducts .

- Kinetic Studies: Monitor reaction progress via in situ FTIR to detect intermediates (e.g., thiolate anions in SN2 alkylation) .

- Computational Modeling: Apply Gaussian 09 at the M06-2X/6-311++G** level to map energy profiles for competing pathways .

Basic Question: How to assess the compound’s solubility for in vitro assays?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media.

- UV-Vis Spectroscopy: Quantify solubility via absorbance at λ (e.g., 320 nm for quinolinium chromophores) .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Compare MIC values against standardized strains (e.g., S. aureus ATCC 25923) to control for strain variability .

- Assay Standardization: Use CLSI guidelines for broth microdilution assays, with 24-hour incubation at 37°C .

- SAR Studies: Modify substituents (e.g., methoxycarbonyl vs. methyl groups) to isolate pharmacophoric features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.